molecular formula C25H28N2O3S B11352311 N-{4-[benzyl(phenyl)sulfamoyl]phenyl}-2-ethylbutanamide

N-{4-[benzyl(phenyl)sulfamoyl]phenyl}-2-ethylbutanamide

Cat. No.: B11352311
M. Wt: 436.6 g/mol
InChI Key: BRHUQMKHDGPNRU-UHFFFAOYSA-N
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Description

N-{4-[benzyl(phenyl)sulfamoyl]phenyl}-2-ethylbutanamide is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by its unique structure, which includes a benzyl group, a phenylsulfamoyl group, and an ethylbutanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[benzyl(phenyl)sulfamoyl]phenyl}-2-ethylbutanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzyl(phenyl)sulfamoyl Intermediate: This step involves the reaction of benzyl chloride with phenylsulfonamide in the presence of a base such as sodium hydroxide to form the benzyl(phenyl)sulfamoyl intermediate.

    Coupling with 4-Aminophenyl-2-ethylbutanamide: The intermediate is then coupled with 4-aminophenyl-2-ethylbutanamide using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

N-{4-[benzyl(phenyl)sulfamoyl]phenyl}-2-ethylbutanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the benzyl or phenyl groups, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron(III) chloride.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-{4-[benzyl(phenyl)sulfamoyl]phenyl}-2-ethylbutanamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or as a probe for biological pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-{4-[benzyl(phenyl)sulfamoyl]phenyl}-2-ethylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby blocking substrate access or altering enzyme conformation. This can lead to the modulation of various biochemical pathways and physiological processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(phenylsulfonyl)benzamide
  • N-(benzylsulfonyl)phenylacetamide
  • N-(phenylsulfonyl)butanamide

Uniqueness

N-{4-[benzyl(phenyl)sulfamoyl]phenyl}-2-ethylbutanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or specificity for certain molecular targets, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C25H28N2O3S

Molecular Weight

436.6 g/mol

IUPAC Name

N-[4-[benzyl(phenyl)sulfamoyl]phenyl]-2-ethylbutanamide

InChI

InChI=1S/C25H28N2O3S/c1-3-21(4-2)25(28)26-22-15-17-24(18-16-22)31(29,30)27(23-13-9-6-10-14-23)19-20-11-7-5-8-12-20/h5-18,21H,3-4,19H2,1-2H3,(H,26,28)

InChI Key

BRHUQMKHDGPNRU-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)C(=O)NC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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